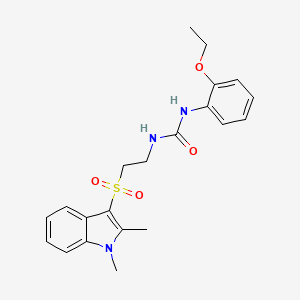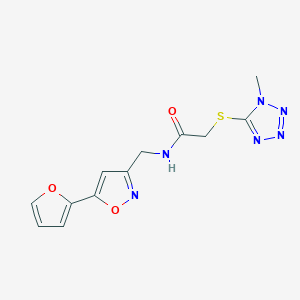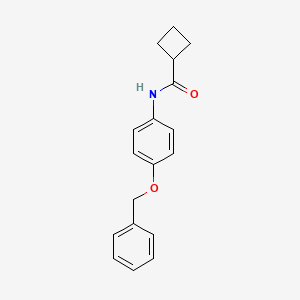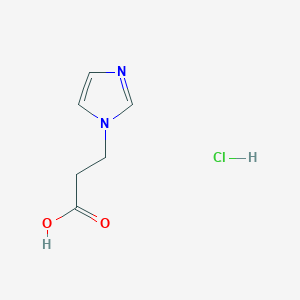![molecular formula C28H28N4O4 B2529773 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-21-3](/img/no-structure.png)
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Agents
This compound could be used as an antimicrobial agent. Derivatives of this compound have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
Anti-HIV Agents
Quinazoline-2,4(1H,3H)-dione, a major N-fused heterocycle, has a wide range of biological functions, including anti-HIV activity .
Anticancer Agents
This compound could potentially be used in the treatment of cancer. Quinazoline-2,4(1H,3H)-dione derivatives have shown anticancer activity .
Antifungal Agents
Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated antifungal properties .
Antimutagenic Agents
This compound could potentially be used as an antimutagenic agent. Quinazoline-2,4(1H,3H)-dione derivatives have shown antimutagenic activity .
Antiprotozoal Agents
Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated antiprotozoal properties, which could be useful in the treatment of diseases caused by protozoa .
Orientations Futures
Quinazoline derivatives, including this compound, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further, developing new synthesis methods, and investigating their potential use in drug discovery and other areas .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzyl anthranilate. This intermediate is then reacted with benzylpiperazine and acetic anhydride to form the key intermediate, which is subsequently cyclized with phosgene to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "benzylpiperazine", "acetic anhydride", "phosgene" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-methoxybenzyl anthranilate.", "Step 2: Reaction of 4-methoxybenzyl anthranilate with benzylpiperazine and acetic anhydride to form the key intermediate.", "Step 3: Cyclization of the key intermediate with phosgene to yield the final product, 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
892277-21-3 |
Nom du produit |
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C28H28N4O4 |
Poids moléculaire |
484.556 |
Nom IUPAC |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
Clé InChI |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)


![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)